

Early-Phase Clinical Data on Oximbomotide: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oximbomotide

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An In-depth Analysis for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the early-phase clinical trial data for **Oximbomotide** (also known as maridebart cafraglutide or AMG 133), an investigational antibody-peptide conjugate for the treatment of obesity. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental methodologies, and the underlying mechanism of action.

Introduction

Oximbomotide is a novel bispecific molecule engineered by conjugating a fully human monoclonal anti-human gastric inhibitory polypeptide receptor (GIPR) antagonist antibody with two glucagon-like peptide-1 (GLP-1) analogue agonist peptides.^{[1][2][3]} This dual mechanism of action, combining GIPR antagonism and GLP-1R agonism, is a promising therapeutic strategy for weight loss.^{[1][2]} Early-phase clinical development has focused on evaluating the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Oximbomotide** in individuals with obesity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the Phase 1, randomized, double-blind, placebo-controlled clinical trial (NCT04478708) of **Oximbomotide** in adult

participants with obesity. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

Table 1: Mean Percent Change in Body Weight from Baseline in Multiple Ascending Dose (MAD) Cohorts

Treatment Group (Subcutaneous, Every 4 Weeks)	Day 85 Mean % Change in Body Weight
Placebo	+1.5%
Oximbomotide (Lowest Dose)	-7.4%
Oximbomotide (Highest Dose)	-14.5%

Table 2: Pharmacokinetic Parameters of **Oximbomotide** in the Single Ascending Dose (SAD) Cohort

Parameter	Value
Time to Maximum Plasma Concentration (Tmax)	~4 to 7 days post-dose

Table 3: Pharmacokinetic Parameters of **Oximbomotide** in the Multiple Ascending Dose (MAD) Cohort

Parameter	Value
Time to Maximum Plasma Concentration (Tmax)	~4 to 6 days after the last dose

Table 4: Key Safety and Tolerability Findings from the Phase 1 Trial

Adverse Event Profile	Details
Most Common Adverse Events	Mild and transient gastrointestinal symptoms, primarily nausea and vomiting, which generally resolved within 48 hours.
Laboratory Findings	No notable differences in electrolytes, kidney function, or hematology between treatment and placebo groups. One report of resolved amylase and lipase elevation in a high-dose SAD cohort participant and one in a MAD cohort participant.
Cardiovascular	No clinically significant changes in blood pressure. Some increases in heart rate were observed but remained within the normal range.
Metabolic	A reduction in fasting glucose was observed, with no reports of hypoglycemia. Transient decreases in total cholesterol, LDL, and triglycerides were noted across all groups, including placebo.

Experimental Protocols

Phase 1 Clinical Trial Design (NCT04478708)

The first-in-human study of **Oximbomotide** was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.

- Study Population: Adult participants with a Body Mass Index (BMI) between ≥ 30.0 kg/m² and ≤ 40.0 kg/m² without other underlying medical conditions.
- Study Design:
 - Single Ascending Dose (SAD): Participants were enrolled in cohorts to receive a single subcutaneous injection of **Oximbomotide** at doses ranging from 21 mg to 840 mg, or placebo, and were followed for up to 150 days.

- Multiple Ascending Dose (MAD): Participants received multiple subcutaneous doses of **Oximbomotide** or placebo.
- Primary Endpoints: Safety and tolerability.
- Secondary Endpoints: Pharmacokinetics and immunogenicity.
- Exploratory Endpoints: Pharmacodynamic biomarkers, including changes in body weight.

In Vitro Functional Assays

Preclinical characterization of **Oximbomotide**'s dual activity was performed using cell-based functional assays.

- GIPR Antagonist Activity:
 - Cell Line: Recombinant Human Embryonic Kidney (HEK) 293T cells expressing human or cynomolgus monkey GIPR, and Chinese Hamster Ovary (CHO) cells expressing rat or mouse GIPR.
 - Methodology: The antagonist activity of **Oximbomotide** was assessed by measuring its ability to inhibit GIP-induced cyclic adenosine monophosphate (cAMP) accumulation.
- GLP-1R Agonist Activity:
 - Cell Line: Not explicitly specified in the provided results, but likely a cell line stably expressing the human GLP-1 receptor.
 - Methodology: The agonist activity was determined by measuring the accumulation of cAMP following treatment with **Oximbomotide**.

Pharmacokinetic and Immunogenicity Assessment

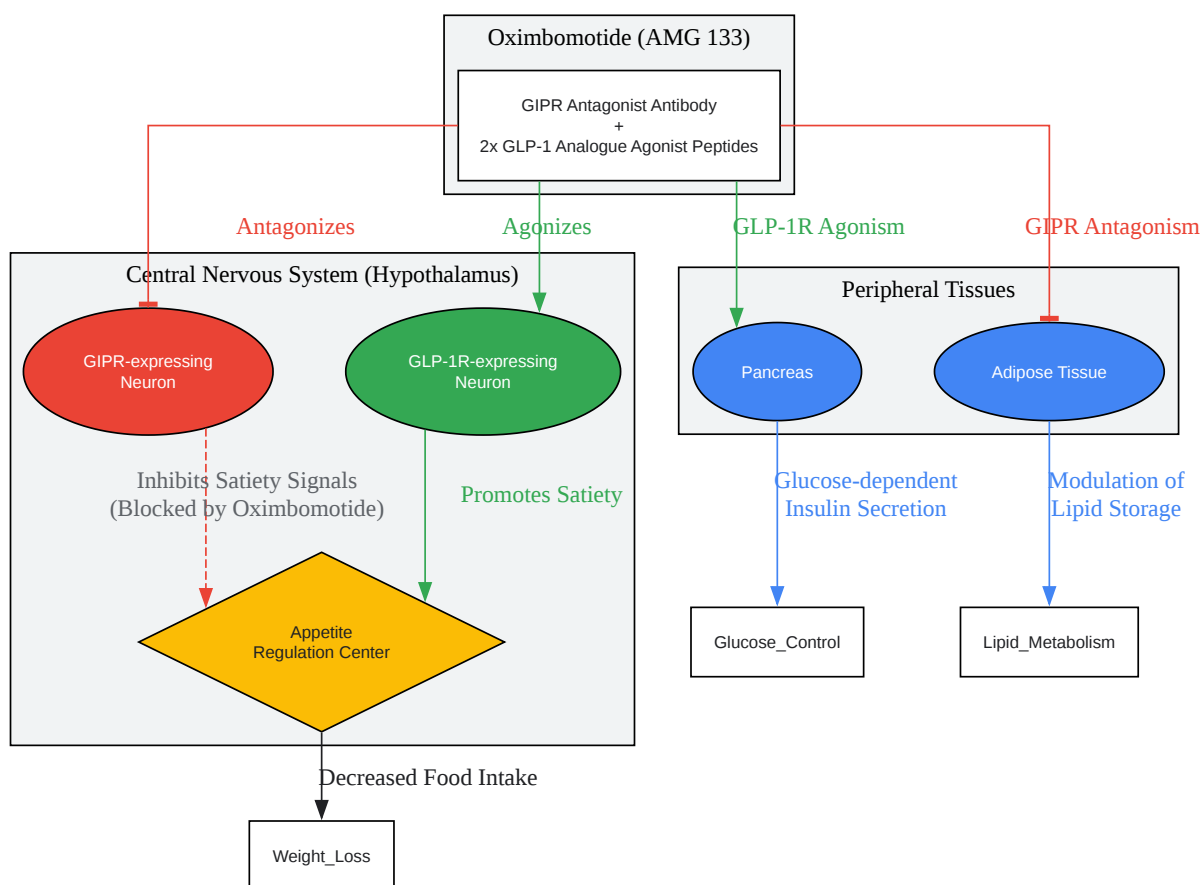
While specific proprietary details of the assays are not fully disclosed in the public domain, the general approach for antibody-peptide conjugates involves the following:

- Pharmacokinetics:

- Methodology: Ligand-binding assays (LBAs) are typically employed to quantify the concentration of antibody-peptide conjugates in biological matrices. This can involve different formats, such as a sandwich ELISA to measure the total antibody concentration and potentially competitive assays to assess the levels of the active peptide arms. The observed dose-proportional increase in plasma concentrations suggests a robust analytical method was utilized.
- Immunogenicity:
 - Methodology: The assessment of anti-drug antibodies (ADAs) is a critical component of clinical development for biologics. A tiered approach is standard, often starting with a screening assay (e.g., a bridging ELISA) to detect binding antibodies. Positive samples are then confirmed and further characterized for their neutralizing potential in a cell-based bioassay that assesses the inhibition of the drug's biological activity.

Visualizations

Oximbomotide Mechanism of Action



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Caption: **Oximbotide's** dual mechanism of action.

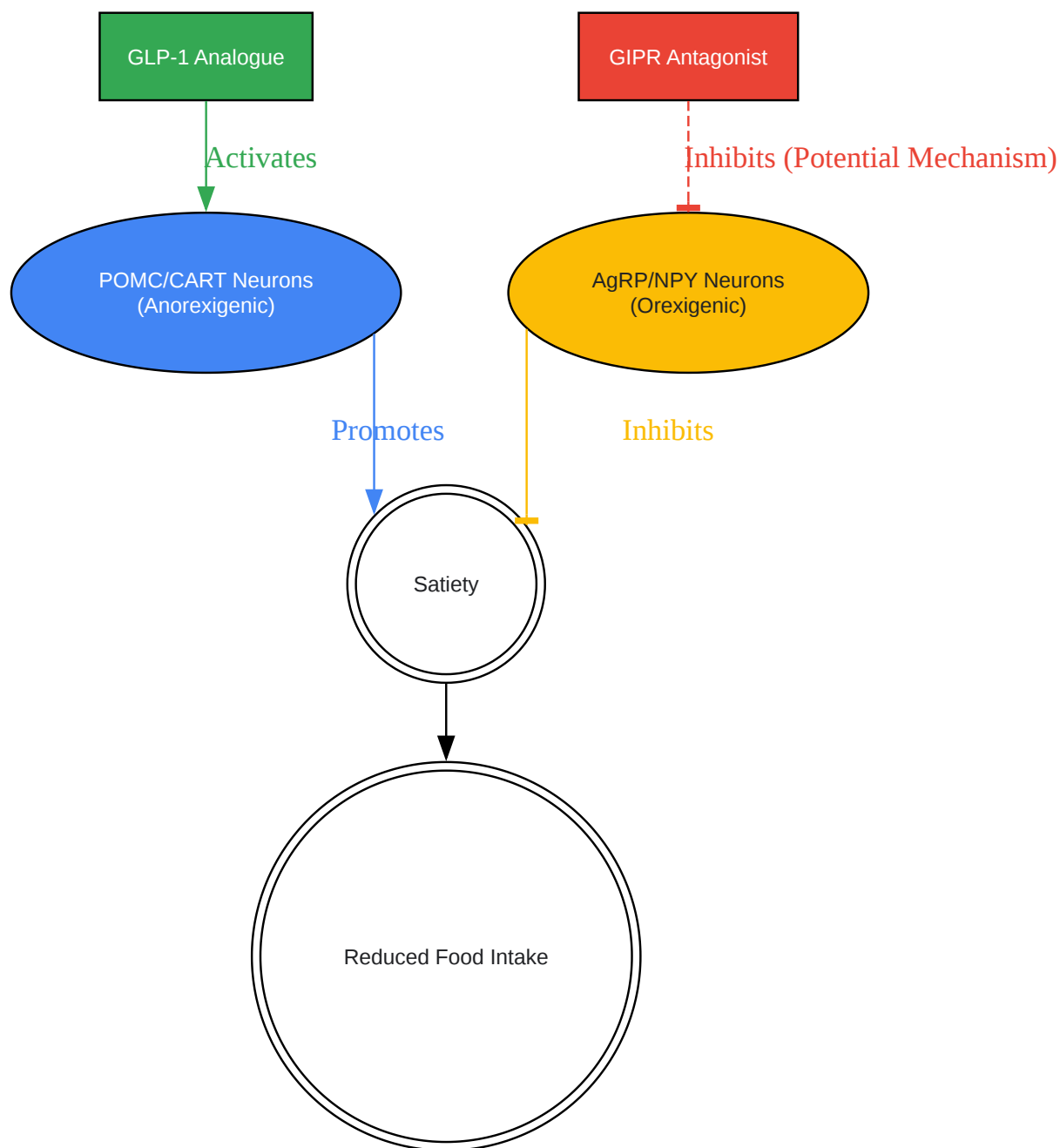
Phase 1 Clinical Trial Workflow



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Caption: Workflow of the Phase 1 clinical trial for **Oximbotide**.

Central Signaling Pathways in Appetite Regulation



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Caption: Hypothesized CNS signaling pathways for appetite regulation by **Oximbomotide**.

Conclusion

The early-phase clinical data for **Oximbomotide** demonstrate a promising safety and tolerability profile, coupled with significant, dose-dependent weight loss in individuals with obesity. The dual mechanism of GIPR antagonism and GLP-1R agonism presents a novel and potentially highly effective therapeutic approach. The long pharmacokinetic half-life supporting less frequent dosing could also offer a significant advantage in patient adherence. Further clinical investigation in larger patient populations is warranted to fully elucidate the efficacy and long-term safety of **Oximbomotide** for the management of obesity.

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